molecular formula C12H16N2O2S B2605787 N-[(thiophen-2-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1396852-50-8

N-[(thiophen-2-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2605787
CAS No.: 1396852-50-8
M. Wt: 252.33
InChI Key: IUOPJNWCXNQKHY-UHFFFAOYSA-N
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Description

N-[(thiophen-2-yl)methyl]-3-oxa-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound featuring a thiophene ring, an azabicyclo octane structure, and a carboxamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . The azabicyclo octane structure can be synthesized through enantioselective construction methods, often involving the use of chiral catalysts to ensure the correct stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts for enantioselective synthesis. For example, whole cells of Rhodotorula glutinis have been used to reduce N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to its corresponding alcohol with high enantioselectivity . This method is advantageous due to its high efficiency and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-2-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

N-[(thiophen-2-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(thiophen-2-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its combination of a thiophene ring and an azabicyclo octane structure, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c15-12(13-6-11-2-1-5-17-11)14-9-3-4-10(14)8-16-7-9/h1-2,5,9-10H,3-4,6-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOPJNWCXNQKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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